molecular formula C11H20ClNO3S B2452273 スルフォピン CAS No. 2451481-08-4

スルフォピン

カタログ番号: B2452273
CAS番号: 2451481-08-4
分子量: 281.80 g/mol
InChIキー: NMHVAHHYKGXBMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PIN1-3は、スルフォピンとしても知られており、ペプチジルプロリルシス/トランスイソメラーゼNIMA相互作用タンパク質1(PIN1)の非常に選択的な共有結合阻害剤です。PIN1は、タンパク質のコンフォメーションと機能の変化につながる、リン酸化セリン/スレオニン-プロリンモチーフの異性化を触媒する酵素です。 PIN1-3は、さまざまな癌で過剰発現していることが多いPIN1活性を阻害する能力により、癌治療において大きな可能性を示しています .

科学的研究の応用

PIN1-3 has several scientific research applications, particularly in the field of cancer therapy. It has been shown to inhibit the activity of PIN1, which is often overexpressed in various cancers, including pancreatic ductal adenocarcinoma and neuroblastoma. PIN1-3 has demonstrated the ability to reduce cell viability in cancer cells and prevent tumor development in animal models .

In addition to its use in cancer therapy, PIN1-3 is also used in the study of protein isomerization and its role in various cellular processes. It serves as a valuable tool for understanding the molecular mechanisms underlying protein function and regulation .

作用機序

PIN1-3は、PIN1の活性部位に共有結合することで効果を発揮し、特に113番目の位置にあるシステイン残基を標的にします。この結合は、PIN1のイソメラーゼ活性を阻害し、リン酸化セリン/スレオニン-プロリンモチーフの異性化を阻害します。その結果、PIN1-3は標的タンパク質のコンフォメーション変化を破壊し、その機能と安定性の変化につながります。 このメカニズムは、PIN1活性がしばしば調節されていない癌細胞で特に効果的です .

生化学分析

Biochemical Properties

Sulfopin plays a significant role in biochemical reactions by inhibiting the activity of PIN1 . This enzyme is overexpressed in a range of human cancers, driving oncogenesis by modulating oncogene and tumor suppressor activity . Sulfopin interacts with the active site of PIN1’s peptidyl-prolyl isomerase domain, which contains a nucleophilic cysteine residue (Cys113) suitable for targeting with covalent inhibitors .

Cellular Effects

Sulfopin exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting PIN1, thereby modulating oncogene and tumor suppressor activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfopin exerts its effects at the molecular level through a covalent interaction with PIN1 . It binds to the active site of PIN1’s peptidyl-prolyl isomerase domain, leading to inhibition of the enzyme . This interaction can result in changes in gene expression and modulation of oncogene and tumor suppressor activity .

Temporal Effects in Laboratory Settings

The effects of Sulfopin have been observed over time in laboratory settings. It has been shown to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, Sulfopin treatment recapitulates previously reported phenotypes associated with PIN1 genetic knockout .

Dosage Effects in Animal Models

The effects of Sulfopin vary with different dosages in animal models. In mice, intraperitoneal Sulfopin treatment for 7 days led to tumor regression and increased survival in a model of neuroblastoma . Daily administration inhibited tumor progression in a model of pancreatic cancer .

Metabolic Pathways

Sulfopin is involved in metabolic pathways through its interaction with PIN1 . By inhibiting PIN1, it can affect the modulation of oncogene and tumor suppressor activity, potentially impacting metabolic flux or metabolite levels .

Transport and Distribution

It has been shown to engage PIN1 in cells as well as in mice following oral gavage , suggesting it can be effectively distributed within the body.

Subcellular Localization

The subcellular localization of Sulfopin is also yet to be fully understood. Given its interaction with PIN1, it is likely that it localizes to the same subcellular compartments as this enzyme .

準備方法

PIN1-3の合成には、いくつかの段階が含まれます。PIN1-3の化学名は、2-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-ネオペンチルアセトアミドです。合成経路には、一般的に以下の手順が含まれます。

    テトラヒドロチオフェン環の形成: これは、適切な前駆体と硫黄を反応させてテトラヒドロチオフェン環を形成することを含みます。

    ジオキシド基の導入: 次に、テトラヒドロチオフェン環を酸化してジオキシド基を導入します。

    ネオペンチル基の付加: ネオペンチル基は、求核置換反応によって導入されます。

化学反応の分析

PIN1-3は、次のようないくつかの種類の化学反応を起こします。

    酸化: テトラヒドロチオフェン環は、酸化されてジオキシド基を形成することができます。

    置換: ネオペンチル基は、求核置換反応によって導入されます。

    付加: 塩素原子は、付加反応によって導入されます。

これらの反応に使用される一般的な試薬には、硫黄、酸化剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、最終生成物であるPIN1-3につながる中間体です .

科学研究への応用

PIN1-3は、特に癌治療の分野において、いくつかの科学研究への応用があります。膵管腺癌や神経芽腫などのさまざまな癌で過剰発現していることが多いPIN1の活性を阻害することが示されています。 PIN1-3は、癌細胞の細胞生存率を低下させ、動物モデルにおける腫瘍の発生を予防する能力を実証しています .

癌治療における使用に加えて、PIN1-3は、タンパク質の異性化とそのさまざまな細胞プロセスにおける役割の研究にも使用されます。 タンパク質の機能と調節の根底にある分子メカニズムを理解するための貴重なツールとして役立ちます .

類似化合物との比較

PIN1-3は、PIN1阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、以下のようなものがあります。

PIN1-3は、高い選択性、効力、経口生物学的利用能により、癌治療におけるさらなる開発のための有望な候補として際立っています .

特性

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVAHHYKGXBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2451481-08-4
Record name 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?

A: Sulfopin distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.

Q2: How does Sulfopin impact tumor development, particularly those driven by MYC?

A: Studies demonstrate that Sulfopin effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, Sulfopin significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.

Q3: Has Sulfopin shown synergy with other anti-cancer agents?

A: Emerging research suggests promising synergistic effects when Sulfopin is combined with other anti-cancer therapies. Notably, Sulfopin combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.

Q4: What is the significance of Sulfopin's selectivity for Pin1?

A: Sulfopin's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.

Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?

A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of Sulfopin in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。